3-Chloro-6-iso-pentoxybenzoic acid
CAS No.: 1094336-54-5
Cat. No.: VC7108980
Molecular Formula: C12H15ClO3
Molecular Weight: 242.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094336-54-5 |
|---|---|
| Molecular Formula | C12H15ClO3 |
| Molecular Weight | 242.7 |
| IUPAC Name | 5-chloro-2-(3-methylbutoxy)benzoic acid |
| Standard InChI | InChI=1S/C12H15ClO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
| Standard InChI Key | LYIIAFFQSPLBBH-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC1=C(C=C(C=C1)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-Chloro-6-iso-pentoxybenzoic acid is systematically named according to IUPAC guidelines, with the numbering of the benzene ring beginning at the carboxylic acid group (-COOH). The chlorine substituent occupies the third position, while the iso-pentoxy group (-O-CHCHCH(CH)) is located at the sixth position (Figure 1). The iso-pentoxy moiety introduces significant steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted benzoic acids .
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| CAS Number | 1094336-54-5 |
| Molecular Formula | |
| Molar Mass (g/mol) | 242.70 |
| IUPAC Name | 3-Chloro-6-[(3-methylbutoxy)]benzoic acid |
Spectral and Stereochemical Features
While experimental spectral data (e.g., NMR, IR) for 3-chloro-6-iso-pentoxybenzoic acid remain unreported in accessible literature, comparisons to structurally analogous compounds provide insight. For instance, the carbonyl stretching vibration () of the carboxylic acid group typically appears near 1680–1700 cm in IR spectra, as observed in related benzoic acids . The chlorine atom’s electron-withdrawing effect likely deshields adjacent protons, producing distinct -NMR resonances in the aromatic region (7.0–8.5 ppm) .
Physicochemical Properties
Solubility and Partitioning Behavior
The compound’s solubility profile is influenced by its polar carboxylic acid group and nonpolar iso-pentoxy chain. In aqueous solutions, it is expected to exhibit limited solubility due to the hydrophobic iso-pentoxy substituent, contrasting with more hydrophilic benzoic acid derivatives like 3-phenoxybenzoic acid (water solubility: ~1.2 g/L at 25°C) . The calculated partition coefficient (LogP) is estimated to exceed 3.0, reflecting strong lipophilicity—a property shared with chlorinated analogs such as 3-chloro-4-isopropyl-benzoic acid (LogP = 3.16) .
Thermal Stability and Phase Transitions
Synthesis and Reactivity
Synthetic Pathways
Although no direct synthesis protocols for 3-chloro-6-iso-pentoxybenzoic acid are documented, its preparation likely involves electrophilic aromatic substitution or alkoxylation reactions. A plausible route could involve:
-
Chlorination: Direct chlorination of 6-iso-pentoxybenzoic acid using agents like Cl or SOCl.
-
Alkoxylation: Introduction of the iso-pentoxy group via nucleophilic substitution on a pre-chlorinated benzoic acid precursor.
Such methodologies align with strategies employed in the synthesis of polyhalogenated benzoic acids, where iodination and chlorination are performed sequentially .
Reactivity and Functional Group Transformations
The carboxylic acid group enables typical reactions such as esterification, amidation, or reduction. The chlorine substituent may participate in nucleophilic aromatic substitution under harsh conditions, though the electron-withdrawing carboxylic acid group could deactivate the ring. The iso-pentoxy chain is expected to resist hydrolysis under mild acidic or basic conditions, akin to other ether-linked substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume